molecular formula C15H14N2O2S B3014179 methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 644990-48-7

methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B3014179
CAS No.: 644990-48-7
M. Wt: 286.35
InChI Key: UECIMIWFQGMUSA-UHFFFAOYSA-N
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Description

Methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C15H14N2O2S and its molecular weight is 286.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

Reactions involving 2,5-dimethoxytetrahydrofuran and 3-aminothieno[2,3-b]pyridines lead to various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines. The yield and feasibility of these reactions are influenced by the substituents in the thieno[2,3-b]pyridine structure. The Curtius rearrangement of certain 2-acylazido derivatives yields 4,5-dihydropyrido[3",2":4,5]thieno[2,3-e]pyrrolo[1,2-a]pyrazin-4-ones. Ethyl 4-methoxymethyl-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate's molecular and crystal structures were elucidated via X-ray diffraction analysis (Kaigorodova et al., 2004).

Fused Pyrazines Synthesis

The key intermediate ethyl 4,6-dimethyl-3-(pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate facilitates the synthesis of pyrido[3′,2′:4,5]-thieno[2,3-e]pyrrolo[1,2-a]pyrazine derivatives through interaction with the thienopyridine amino ester in acidic conditions (El-Kashef et al., 2000).

Cyclization and Biological Activity Analysis

N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides synthesized from 3-aminopyridine-2-carboxylic acid esters exhibit nonselective heterocyclization reactions. Ethyl 4,6-dimethyl-3-[(cyanoacetyl)amino]thieno[2,3-b]-pyridine-2-carboxylate cyclization leads to compounds with potential biological activity, as assessed through in silico methods (Chigorina et al., 2019).

Novel Preparative Methods

A novel method for synthesizing 2-(organylsulfonyl)thieno[2,3-b]pyridine derivatives enhances yield and reduces reaction time. This involves the reaction of 3-cyanopyridine-2(1H)-thiones with chloromethyl organyl sulfones in the presence of potassium carbonate (Kalugin & Shestopalov, 2019).

Properties

IUPAC Name

methyl 4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-9-8-10(2)16-14-11(9)12(17-6-4-5-7-17)13(20-14)15(18)19-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECIMIWFQGMUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)OC)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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